7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5
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Overview
Description
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is labeled with deuterium (d5), which makes it useful in pharmacokinetic studies and metabolic research. The molecular formula of this compound is C50H47D5Cl3NO16 .
Preparation Methods
The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 involves multiple steps, starting from paclitaxelThe reaction conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the removal of the trichloroethyl group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is primarily used in scientific research for:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic Research: It helps in understanding the metabolic pathways and identifying metabolites of paclitaxel.
Cancer Research: As a derivative of paclitaxel, it is used to study the mechanisms of action and resistance in cancer cells
Mechanism of Action
The mechanism of action of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is similar to that of paclitaxel. It binds to tubulin, stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The trichloroethyl group and deuterium labeling do not significantly alter this mechanism but provide additional benefits for research purposes .
Comparison with Similar Compounds
Similar compounds include other paclitaxel derivatives such as:
Docetaxel: Another chemotherapeutic agent with a similar mechanism of action but different pharmacokinetic properties.
Paclitaxel-d5: A deuterium-labeled version of paclitaxel without the trichloroethyl group.
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III: A precursor in the synthesis of paclitaxel derivatives.
The uniqueness of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 lies in its combination of the trichloroethyl group and deuterium labeling, making it particularly useful for detailed pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C50H52Cl3NO16 |
---|---|
Molecular Weight |
1034.3 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1/i8D,12D,13D,18D,19D |
InChI Key |
ARZHVJDHKCYODM-FSBWUFEJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Origin of Product |
United States |
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